molecular formula C7H11I B14281243 Cyclopentene, 3-(2-iodoethyl)- CAS No. 161403-35-6

Cyclopentene, 3-(2-iodoethyl)-

Cat. No.: B14281243
CAS No.: 161403-35-6
M. Wt: 222.07 g/mol
InChI Key: GNCQHSYFYQYNCT-UHFFFAOYSA-N
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Description

Cyclopentene, 3-(2-iodoethyl)- is a substituted cyclopentene derivative characterized by a five-membered cyclopentene ring with a 2-iodoethyl group (-CH₂CH₂I) at the 3-position. For instance, related compounds like 3-(2-propenyl)cyclopentene (C₈H₁₂, InChIKey: VWGHETFSGHHDRB-UHFFFAOYSA-N) and 3-chlorocyclopentene (CAS 96-40-2) highlight the influence of substituents on reactivity and stability .

Properties

CAS No.

161403-35-6

Molecular Formula

C7H11I

Molecular Weight

222.07 g/mol

IUPAC Name

3-(2-iodoethyl)cyclopentene

InChI

InChI=1S/C7H11I/c8-6-5-7-3-1-2-4-7/h1,3,7H,2,4-6H2

InChI Key

GNCQHSYFYQYNCT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1)CCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentene, 3-(2-iodoethyl)- can be achieved through several methods. One common approach involves the reaction of cyclopentene with an iodoethyl reagent under specific conditions. For example, the reaction can be carried out using iodine and ethylene in the presence of a catalyst such as palladium or platinum. The reaction typically requires a controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of Cyclopentene, 3-(2-iodoethyl)- may involve large-scale synthesis using similar methods as described above. The process would be optimized for efficiency and yield, with considerations for cost-effectiveness and safety. Industrial reactors and continuous flow systems may be employed to facilitate the production of this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Cyclopentene, 3-(2-iodoethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the iodoethyl group to other functional groups such as ethyl or hydroxyl groups.

    Substitution: The iodoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3), potassium cyanide (KCN), or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, alcohols, or ketones.

    Reduction: Ethyl or hydroxyl derivatives.

    Substitution: Azides, nitriles, or thiol derivatives.

Scientific Research Applications

Cyclopentene, 3-(2-iodoethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and cyclic structures.

    Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving halogenated compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopentene, 3-(2-iodoethyl)- involves its interaction with various molecular targets and pathways. The iodoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The cyclopentene ring provides a stable framework that can undergo various transformations, making it a versatile intermediate in chemical reactions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Substituent CAS Registry InChIKey Key Features
Cyclopentene, 3-(2-iodoethyl)- C₇H₁₁I (inferred) ~238.07 (calc.) 2-iodoethyl Not provided Not available Iodoethyl group enhances electrophilicity
3-Ethylcyclopentene C₇H₁₂ 96.17 Ethyl 694-35-9 HICUGGYRYZOXJI-UHFFFAOYSA-N Simple alkyl substitution
3-Methylcyclopentene C₆H₁₀ 82.14 Methyl Not provided Not available Smaller substituent, lower steric hindrance
3-(2-Propenyl)cyclopentene C₈H₁₂ 108.18 Allyl 14564-97-7 VWGHETFSGHHDRB-UHFFFAOYSA-N Conjugated double bond for reactivity
3-Chlorocyclopentene C₅H₇Cl 102.56 Chlorine 96-40-2 Not available Halogenated analog; used in synthesis
3-(2-Iodoethyl)oxetane C₅H₉IO 212.03 2-iodoethyl (oxetane) 1782577-96-1 UBVFXMJKTDGOFX-UHFFFAOYSA-N Oxetane ring vs. cyclopentene

Key Observations :

  • The iodoethyl group in the target compound introduces significant molecular weight (~238 g/mol) compared to ethyl (96.17 g/mol) or methyl (82.14 g/mol) analogs, impacting boiling points and solubility.
  • Halogen substituents (e.g., Cl in 3-chlorocyclopentene, I in 3-(2-iodoethyl)oxetane) increase electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions .

Physicochemical Properties

  • Thermodynamics : Ethyl and methyl derivatives (e.g., 3-ethylcyclopentene) exhibit lower boiling points (~100–120°C) compared to halogenated analogs due to weaker van der Waals forces. Iodoethyl substitution likely increases boiling points significantly .
  • Spectroscopy: ¹³C NMR data for related compounds (e.g., δ 4.6–206.3 ppm in 3-isobutoxycyclopent-2-enone derivatives) suggest distinct shifts for the iodoethyl group, particularly near δ 10–40 ppm for CH₂ groups .

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